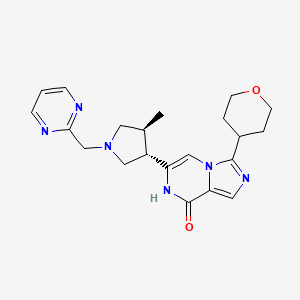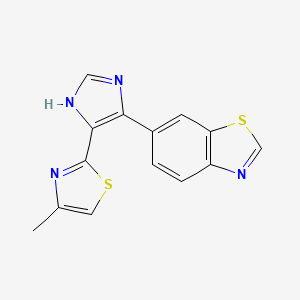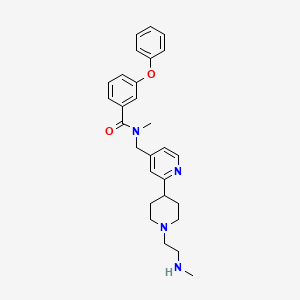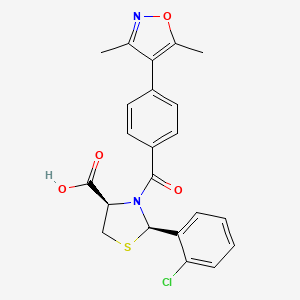
TUG-1375
Übersicht
Beschreibung
TUG-1375 ist ein potenter Agonist des freien Fettsäure-Rezeptors 2 (FFA2/GPR43), einem G-Protein-gekoppelten Rezeptor. Diese Verbindung hat einen pKi-Wert von 6,69 und ist bekannt für ihre hohe Löslichkeit, chemische Stabilität und günstige pharmakokinetische Eigenschaften . This compound ist inaktiv auf anderen Rezeptoren wie FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα oder LXRβ .
Wissenschaftliche Forschungsanwendungen
TUG-1375 has several scientific research applications, including:
Wirkmechanismus
Target of Action
TUG-1375, also known as (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid, is a potent agonist of the free fatty acid receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that is activated by short-chain fatty acids and is involved in the regulation of metabolism, appetite, fat accumulation, and inflammatory responses .
Mode of Action
this compound interacts with FFA2, leading to the activation of this receptor . The active state structures of FFA2 in complex with this compound have been determined, providing insights into the molecular mechanisms behind FFA2 signaling .
Biochemical Pathways
Upon activation by this compound, FFA2 couples to Gαi and Gαq pathways . These pathways mediate diverse biological effects, including the regulation of metabolism, inflammation, and hormone homeostasis .
Pharmacokinetics
this compound has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties . These properties contribute to the bioavailability of this compound, allowing it to exert its effects on FFA2.
Result of Action
The activation of FFA2 by this compound results in various molecular and cellular effects. For instance, this compound has been confirmed to induce human neutrophil mobilization . It also inhibits lipolysis in murine adipocytes .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the composition of gut microbiota, which produces short-chain fatty acids, can affect the activation of FFA2 . Furthermore, dietary factors can also influence the action of this compound. For instance, fiber-rich diets can promote the production of short-chain fatty acids, thereby potentially enhancing the activation of FFA2 .
Biochemische Analyse
Biochemical Properties
TUG-1375 plays a crucial role in biochemical reactions due to its interaction with the free fatty acid receptor 2 (FFA2/GPR43) . It is inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, or LXRβ .
Cellular Effects
As an agonist of FFA2/GPR43, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as an agonist of FFA2/GPR43 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with FFA2/GPR43 . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
TUG-1375 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die den bioisosteren Ersatz des zentralen Pyrrolidin-Kerns eines zuvor bekanntgegebenen FFA2-Agonisten durch einen Thiazolidin-Kern umfassen . Die Synthese beinhaltet Modifikationen sowohl an der 2- als auch an der 3-Position am Thiazolidin-Kern . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.
Industrielle Produktionsverfahren
Die industriellen Produktionsverfahren für this compound sind in der verfügbaren Literatur nicht explizit beschrieben. Es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
TUG-1375 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen sind in der verfügbaren Literatur nicht explizit beschrieben. Typische Reagenzien für solche Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren .
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Detaillierte Informationen über die Produkte sind nicht öffentlich zugänglich .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung des freien Fettsäure-Rezeptors 2 (FFA2/GPR43). Dieser Rezeptor wird durch physiologische Konzentrationen von kurzkettigen Fettsäuren wie Acetat und Propionat aktiviert . Die Aktivierung von FFA2 führt zur Regulation des Stoffwechsels, des Appetits, der Fettspeicherung und der Entzündungsreaktionen . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die G-Protein-gekoppelten Rezeptor-Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propionat: Ein endogener Ligand für FFA2.
Acetat: Ein weiterer endogener Ligand für FFA2.
Butyrat: Eine kurzkettige Fettsäure, die FFA2 aktiviert.
Einzigartigkeit
TUG-1375 ist einzigartig aufgrund seiner hohen Potenz, reduzierten Lipophilie und günstigen pharmakokinetischen Eigenschaften im Vergleich zu anderen FFA2-Agonisten . Es hat eine signifikant erhöhte Potenz (7-fach in einem cAMP-Assay) und eine reduzierte Lipophilie (50-fach reduziertes clogP) im Vergleich zur Pyrrolidin-Leitstruktur .
Eigenschaften
IUPAC Name |
(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMDGBOOPJHJQ-GHTZIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


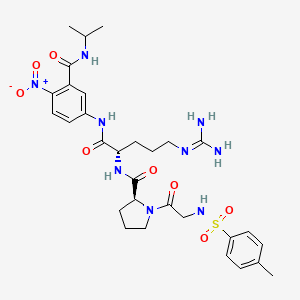
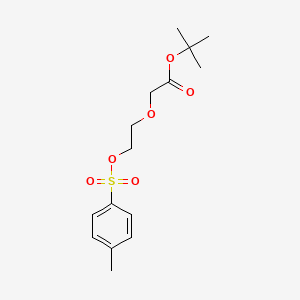

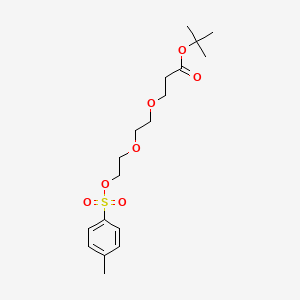
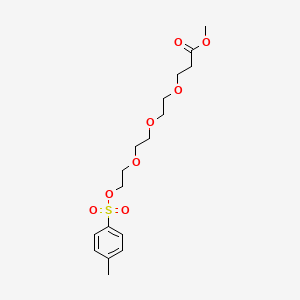
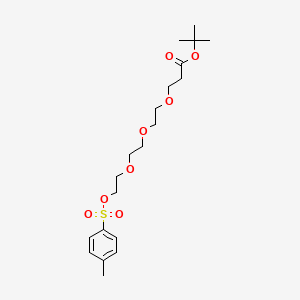
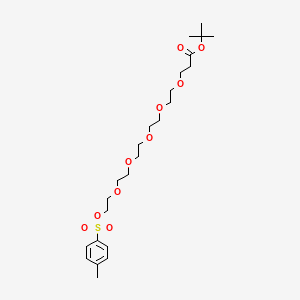
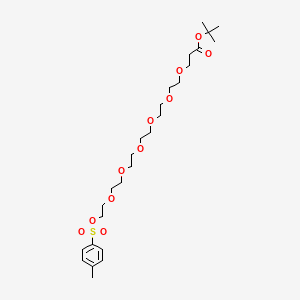
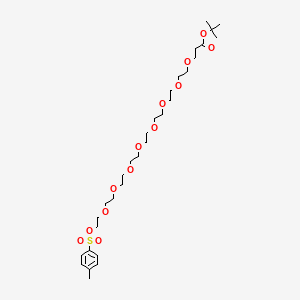
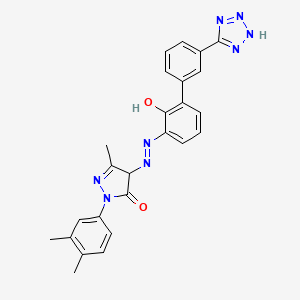
![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)
